molecular formula C29H28N2O4SSe B13785602 1-Benzyl-6-methoxy-2-((3-(4-sulphonatobutyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium CAS No. 63815-75-8

1-Benzyl-6-methoxy-2-((3-(4-sulphonatobutyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium

Cat. No.: B13785602
CAS No.: 63815-75-8
M. Wt: 579.6 g/mol
InChI Key: ZTHVSASDZJTOBJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium typically involves multiple steps, including the formation of the quinolinium core, the introduction of the benzoselenazolylidene group, and the attachment of the sulfonatobutyl side chain. Common synthetic routes may include:

Chemical Reactions Analysis

1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium can be compared with other similar compounds, such as:

    1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]pyridinium: Similar structure but with a pyridinium core instead of quinolinium.

    1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]isoquinolinium: Similar structure but with an isoquinolinium core.

    1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]naphthalimide: Similar structure but with a naphthalimide core

Properties

CAS No.

63815-75-8

Molecular Formula

C29H28N2O4SSe

Molecular Weight

579.6 g/mol

IUPAC Name

4-[2-[(1-benzyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C29H28N2O4SSe/c1-35-25-15-16-26-23(19-25)13-14-24(31(26)21-22-9-3-2-4-10-22)20-29-30(17-7-8-18-36(32,33)34)27-11-5-6-12-28(27)37-29/h2-6,9-16,19-20H,7-8,17-18,21H2,1H3

InChI Key

ZTHVSASDZJTOBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=C(C=C2)C=C3N(C4=CC=CC=C4[Se]3)CCCCS(=O)(=O)[O-])CC5=CC=CC=C5

Origin of Product

United States

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